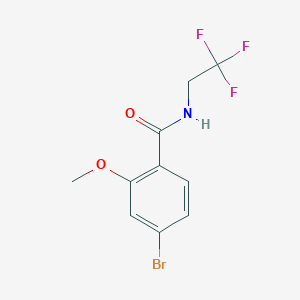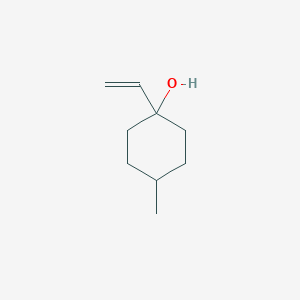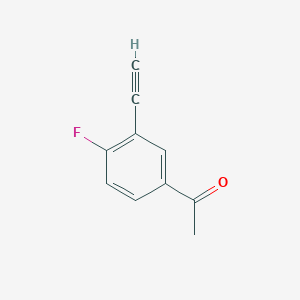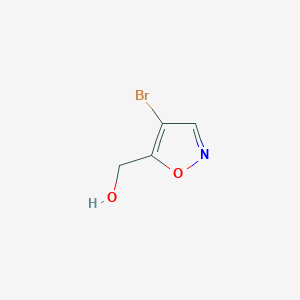
(4-Bromo-1,2-oxazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1,2-oxazol-5-yl)methanol is a heterocyclic compound with the molecular formula C4H4BrNO2 It features a five-membered oxazole ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,2-oxazol-5-yl)methanol typically involves the formation of the oxazole ring followed by bromination and hydroxymethylation. One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the van Leusen reaction or similar methodologies to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1,2-oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding oxazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like DMF or DMSO and bases like sodium hydride (NaH).
Major Products
Oxidation: (4-Bromo-1,2-oxazol-5-yl)formaldehyde or (4-Bromo-1,2-oxazol-5-yl)carboxylic acid.
Reduction: (1,2-Oxazol-5-yl)methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-1,2-oxazol-5-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Bromo-1,2-oxazol-5-yl)methanol is not well-characterized. its biological activity is likely due to its ability to interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and van der Waals forces . The oxazole ring can act as a hydrogen bond acceptor, while the hydroxymethyl group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
(4-Iodo-1,2-oxazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.
(4-Chloro-1,2-oxazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methyl-1,2-oxazol-5-yl)methanol: Similar structure but with a methyl group instead of bromine.
Uniqueness
(4-Bromo-1,2-oxazol-5-yl)methanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. The bromine atom also influences the compound’s electronic properties, making it useful in various applications .
Properties
CAS No. |
1934528-38-7 |
|---|---|
Molecular Formula |
C4H4BrNO2 |
Molecular Weight |
177.98 g/mol |
IUPAC Name |
(4-bromo-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C4H4BrNO2/c5-3-1-6-8-4(3)2-7/h1,7H,2H2 |
InChI Key |
AMDVELFPCONGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=C1Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13913276.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B13913279.png)


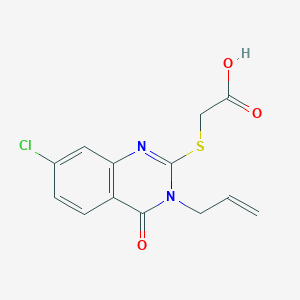
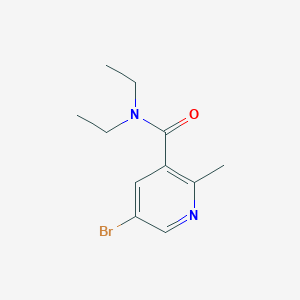
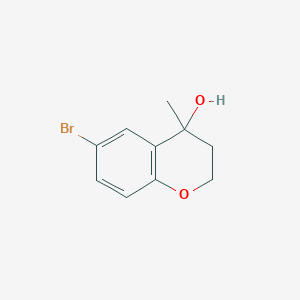
![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)
![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
